molecular formula C22H17N5 B1401462 Solvent orange 14 CAS No. 6368-70-3

Solvent orange 14

Cat. No. B1401462
CAS RN: 6368-70-3
M. Wt: 351.4 g/mol
InChI Key: NRWMZRAFXGWHLA-UHFFFAOYSA-N
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Description

Solvent Orange 14, also known as C.I. NO. 26020 or CAS NO. 6368-70-3, is a double azo dye . It is an orange or red-brown crystalline powder and is formally derived from anthraquinone by replacement of two hydrogen atoms by hydroxyl (OH) groups .


Molecular Structure Analysis

Solvent Orange 14 has a molecular formula of C22H17N5 . It exhibits strong emission and large Stokes shift in various solvents . The UV-visible spectra of the dye showed the absorption in the range (33,333 – 20,000) cm-1 .


Physical And Chemical Properties Analysis

Solvent Orange 14 is a clear liquid with an orange color and odor . It has a boiling point range of 175 - 260°C at 760 mm Hg and a flash point of 69°C . It is insoluble in water but soluble in ethanol, acetone, and benzene .

Scientific Research Applications

Essential Oil Solvency

Solvent Orange 14 has been studied for its capacity to dissolve various substances, particularly in dental applications. For instance, orange oil, a component related to Solvent Orange 14, demonstrated effectiveness in dissolving gutta-percha, a material used in root canal therapy. This was observed in the study where orange oil showed significant solvency, comparable to xylol, a conventional solvent used in endodontics (Ramos, Câmara, & Aguiar, 2016). Similarly, other studies have investigated the solvent capacity of substances like orange oil on dental materials, confirming its effectiveness (Tanomaru-Filho et al., 2010).

Extraction of Bioactive Compounds

Research has also delved into the use of orange-related solvents for extracting polyphenols and other bioactive compounds from orange peels. For example, ultrasound-assisted extraction techniques utilizing ethanol as a solvent have been optimized for extracting flavanone glycosides from orange peels, enhancing the yield and efficiency of the process (Khan et al., 2010). Moreover, the extraction of antioxidants from orange flesh and peel using various solvents, including those related to Solvent Orange 14, has been studied, revealing the effectiveness of these solvents in yielding high antioxidant activity (Park, Lee, & Park, 2014).

Safety And Hazards

Prolonged skin contact with Solvent Orange 14 may cause redness and irritation . It may cause skin sensitization or allergic reactions in sensitive individuals . Aspiration hazard exists if swallowed . Entry into the lungs following ingestion or vomiting may cause chemical pneumonitis . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

While the future directions of Solvent Orange 14 are not explicitly mentioned in the search results, it’s worth noting that the development of sustainable solvents has been a major focus of green chemistry since the 1990s . The search for less-impacting solvents is carried out with due regard to the particular circumstances under which solvents are to be used on an industrial scale .

properties

IUPAC Name

4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c23-21-14-15-22(20-9-5-4-8-19(20)21)27-26-18-12-10-17(11-13-18)25-24-16-6-2-1-3-7-16/h1-15H,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWMZRAFXGWHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023927
Record name C.I. Solvent Orange 14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solvent orange 14

CAS RN

6368-70-3
Record name 4-[2-[4-(2-Phenyldiazenyl)phenyl]diazenyl]-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6368-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Orange 14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenamine, 4-[[4-(phenylazo)phenyl]azo]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Christensen - 2003 - books.google.com
… The main orange dyes are Solvent Orange 14 and 105 for low and mid performance applications, Solvent Orange 60 for mid and high performance and Disperse Orange 47 for high …
Number of citations: 14 books.google.com

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